4-Bromo-2-fluoro-N,5-dimethylbenzene-1-sulfonamide is an organic compound characterized by its unique functional groups and potential applications in medicinal chemistry. The compound features a sulfonamide group, which has been historically significant in pharmaceuticals, particularly as antibacterial agents. The presence of bromine and fluorine atoms enhances its reactivity and biological activity, making it a valuable target for synthesis and study.
This compound can be synthesized through various organic reactions involving dimethylbenzene derivatives. It is often used as a building block in the development of pharmaceutical compounds and materials science applications.
4-Bromo-2-fluoro-N,5-dimethylbenzene-1-sulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to a nitrogen atom. This compound is also classified as a halogenated aromatic sulfonamide due to the presence of both bromine and fluorine substituents on the benzene ring.
The synthesis of 4-bromo-2-fluoro-N,5-dimethylbenzene-1-sulfonamide typically involves several key steps:
The molecular structure of 4-bromo-2-fluoro-N,5-dimethylbenzene-1-sulfonamide can be represented by its molecular formula .
Property | Value |
---|---|
Molecular Weight | 282.13 g/mol |
IUPAC Name | 4-bromo-5-fluoro-N,2-dimethylbenzenesulfonamide |
InChI | InChI=1S/C8H9BrFNO2S/c1-5-3-6(9)7(10)4-8(5)14(12,13)11-2/h3-4,11H,1-2H3 |
InChI Key | QMHWNAAJEDUCEB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)NC)F)Br |
4-Bromo-2-fluoro-N,5-dimethylbenzene-1-sulfonamide can participate in various chemical reactions:
The mechanism of action for 4-bromo-2-fluoro-N,5-dimethylbenzene-1-sulfonamide primarily involves its interaction with biological molecules through hydrogen bonding facilitated by the sulfonamide group.
The physical properties include:
Key chemical properties involve:
4-Bromo-2-fluoro-N,5-dimethylbenzene-1-sulfonamide has several scientific uses:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2